N-(p-Amylcinnamoyl)anthranilic acid
Overview
Description
N-(p-Amylcinnamoyl)anthranilic acid is a compound known for its role as a modulator of various ion channels in the heart. It is an effective reversible inhibitor of calcium-activated chloride channels and, to a lesser extent, cAMP-activated chloride channels, without affecting L-type calcium channels . This compound is also known for its potential in treating arrhythmia due to its ability to inhibit these channels .
Mechanism of Action
Target of Action
N-(p-Amylcinnamoyl)anthranilic acid (ACA) is a modulator of various ion channels in the heart . Its primary targets include calcium-activated chloride channels and, to a lesser extent, cAMP-activated chloride channels . These channels are believed to be involved in developing arrhythmia .
Mode of Action
ACA acts as an effective reversible inhibitor of its primary targets . It inhibits the calcium-activated chloride current in cardiac ventricular myocytes . The calcium-activated chloride channel is an important component in the early phase of repolarization of cardiac muscle cells . When the heart is at rest, the chloride channel current can be activated, causing an outward flow of chloride, inducing a depolarizing current . This current is generally large enough to generate an action potential, called a delayed after-depolarization .
Biochemical Pathways
The calcium-activated chloride current is doubled when stimulated by the sympathetic nervous system, likely due to an increase in calcium release . This tends to occur more often in cells that are already under calcium stress . Delayed after-depolarizations can lead to arrhythmias .
Pharmacokinetics
As a broad-spectrum phospholipase a2 inhibitor and trp channel blocker, it is reasonable to assume that these properties would influence its bioavailability and pharmacokinetics .
Result of Action
The inhibition of calcium-activated chloride channels by ACA can prevent the occurrence of arrhythmias . By blocking these channels, ACA helps to regulate the charge across the membrane of cardiac muscle cells, contributing to the prevention of irregular contractions that can cause arrhythmia .
Action Environment
The action of ACA can be influenced by various environmental factors. For instance, the calcium-activated chloride current is doubled when stimulated by the sympathetic nervous system . This suggests that factors influencing the activity of the sympathetic nervous system could potentially impact the efficacy and stability of ACA’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Amylcinnamoyl)anthranilic acid typically involves the reaction of anthranilic acid with p-amylcinnamoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(p-Amylcinnamoyl)anthranilic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where the amide or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(p-Amylcinnamoyl)anthranilic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(4-Pentylcinnamoyl)anthranilic acid
- 4-Amylcinnamoylanthranilic acid
- p-Amylcinnamoylanthranilic acid
Uniqueness
N-(p-Amylcinnamoyl)anthranilic acid is unique due to its specific inhibitory effects on calcium-activated chloride channels and its potential therapeutic applications in treating arrhythmia. While similar compounds may also inhibit ion channels, this compound’s effectiveness and selectivity make it particularly valuable in scientific research and potential medical applications .
Properties
IUPAC Name |
2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMRBCZMOOMBSQ-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166445 | |
Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99196-74-4, 110683-10-8 | |
Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99196-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amylcinnamoylanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110683108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(p-Amylcinnamoyl)anthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCJ9M6AJ5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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